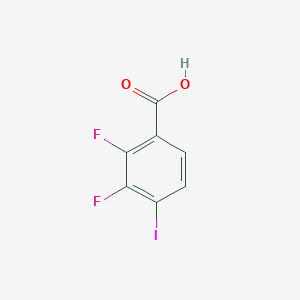

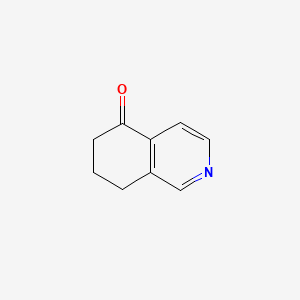

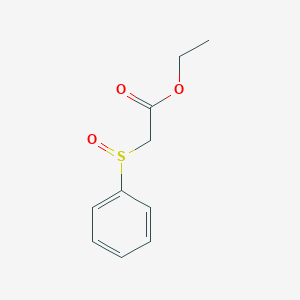

![molecular formula C7H7N3 B1311445 5-メチル-1H-イミダゾ[4,5-b]ピリジン CAS No. 27582-24-7](/img/structure/B1311445.png)

5-メチル-1H-イミダゾ[4,5-b]ピリジン

概要

説明

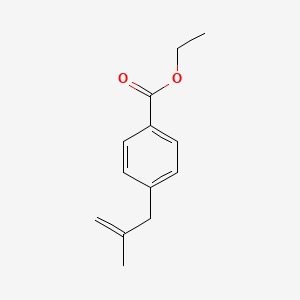

5-methyl-1H-imidazo[4,5-b]pyridine is a compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound has a structural resemblance to the fused imidazopyridine heterocyclic ring system and purines .

Synthesis Analysis

A photocatalytic approach has been developed for the synthesis of imidazo[4,5-b]pyridines, which involves simple reaction steps and yields good results . The cyclization to the imidazo[4,5-b]pyridine ring system can also be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structures and vibrational properties of 1H-imidazo[4,5-b]pyridine in its monomeric and dimeric forms have been analyzed and compared to experimental results derived from X-ray diffraction (XRD), infrared (IR), and Raman studies . The presence of a hydrogen bond is confirmed by the appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1H-imidazo[4,5-b]pyridine include its molecular weight, which is 133.15 . Its InChI code is 1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10) .科学的研究の応用

材料科学とオプトエレクトロニクス

5-メチル-1H-イミダゾ[4,5-b]ピリジン誘導体は、材料科学、特にオプトエレクトロニクスデバイスの開発において潜在的な可能性を示しています。 これらの化合物は、太陽電池、LED照明、高度なディスプレイ画面などの技術に不可欠な、光を検知および制御する電子デバイスのコンポーネントの作成に使用できます .

医薬品用途

医薬品分野では、これらの誘導体は抗がん特性について調査されています。 それらは、がんの進行に関与する生物学的標的に作用する能力のために、新しい腫瘍学薬の開発のための有望な候補として特定されています .

センサ技術

5-メチル-1H-イミダゾ[4,5-b]ピリジンのユニークな特性により、センサ技術アプリケーションに適しています。 これらの化合物を組み込んだセンサは、環境モニタリング、医療診断、および産業プロセス制御に不可欠な、高感度で選択的な場合があります .

共焦点顕微鏡と画像処理

これらの化合物は、共焦点顕微鏡と画像処理用の発光体としても機能します。 それらの発光特性により、細胞や組織を高解像度で可視化するために、生物学的調査や医療診断において重要な、強化された画像処理技術が可能になります .

キナーゼ阻害

この化合物は、c-Metキナーゼ阻害剤の設計に使用されています。 キナーゼ阻害剤は、病気の進行に関与する特定の酵素活性を阻害することにより、がんを含むさまざまな病気を治療できる重要な薬物クラスです .

抗ウイルス活性

最近の研究では、ヒトコロナウイルス、インフルエンザウイルス亜型、呼吸器合胞体ウイルス(RSV)、単純ヘルペスウイルス(HSV)、黄熱病ウイルス(YFV)、シンドビスウイルス、ジカウイルスなど、さまざまなウイルスに対するイミダゾ[4,5-b]ピリジン誘導体の抗ウイルス活性を調査しました。 これは、これらの化合物を新しい抗ウイルス薬の開発に利用できる可能性を示しています .

生物活性剤の効力

イミダゾ[4,5-b]ピリジンコアは、酸素および硫黄アナログと比較して、生物活性剤としての効力を評価します。 この研究により、改善された有効性と安全性プロファイルを備えた新しい薬物の発見につながる可能性があります .

抗菌特性

新しいイミダゾ[4,5-b]ピリジン誘導体の抗菌特性を探求することも、もう1つの興味のある分野です。 これらの化合物は、耐性菌やその他の病原体に対抗する新しい抗菌剤の開発に貢献する可能性があります .

作用機序

Target of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including acting as gaba a receptor positive allosteric modulators . They are also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

It’s worth noting that imidazo[4,5-b]pyridine derivatives have been found to interact with their targets, leading to changes in cellular pathways .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including acting as gaba a receptor positive allosteric modulators .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions carried out under a protective atmosphere of dry nitrogen or utilizing a calcium chloride tube .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANINCNCSTYFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428059 | |

| Record name | 5-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27582-24-7 | |

| Record name | 5-Methyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27582-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 5-methyl-1H-imidazo[4,5-b]pyridine and how was it determined?

A1: 5-methyl-1H-imidazo[4,5-b]pyridine is an organic compound with a molecular structure characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 5th position of the imidazole ring. The research article describes the determination of its molecular structure using a combination of experimental and theoretical methods.

- X-ray Diffraction: Single-crystal X-ray diffraction analysis provided precise information about the bond lengths, bond angles, and crystal packing of the molecule. The study found that 5-methyl-1H-imidazo[4,5-b]pyridine crystallizes in the Pbca space group with specific lattice parameters [].

- Density Functional Theory (DFT) Calculations: DFT calculations at the B3LYP/6-31G(d,p) level were performed to optimize the molecular geometry and calculate vibrational frequencies. The theoretically obtained bond lengths and angles were found to be in good agreement with the experimental data from X-ray diffraction [].

Q2: Does 5-methyl-1H-imidazo[4,5-b]pyridine form hydrogen bonds, and if so, what is their nature?

A2: Yes, 5-methyl-1H-imidazo[4,5-b]pyridine forms hydrogen bonds. The X-ray crystallography data revealed that the N-H group of the imidazole ring acts as a proton donor in a moderately strong hydrogen bond []. This hydrogen bond is formed with the nitrogen atom of the pyridine ring in an adjacent molecule within the crystal lattice. This interaction is supported by the presence of a broad and intense band in the infrared (IR) spectrum, characteristic of N-H stretching vibrations involved in hydrogen bonding [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。